molecular formula C12H13N3O B1297992 4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline CAS No. 55749-90-1

4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline

Cat. No.: B1297992
CAS No.: 55749-90-1
M. Wt: 215.25 g/mol
InChI Key: TWQPYTHNDVDCLI-UHFFFAOYSA-N
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Description

4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline is a chemical compound with the molecular formula C12H13N3O and a molecular weight of 215.26 g/mol . It is commonly used in scientific research, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline typically involves the reaction of 4,6-dimethyl-2-hydroxypyrimidine with aniline under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids and proteins, influencing various biochemical pathways. The aniline moiety can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combined pyrimidine and aniline structures, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in various research applications .

Properties

IUPAC Name

4-(4,6-dimethylpyrimidin-2-yl)oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-8-7-9(2)15-12(14-8)16-11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQPYTHNDVDCLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2=CC=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354228
Record name 4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55749-90-1
Record name 4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4,6-dimethylpyrimidin-2-yl)oxy]aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

24.5 g (0.1 mole) of 2-(4-nitro-phenoxy)-4,6-dimethyl-pyrimidine were dissolved in 150 ml of dioxane and subjected to exhaustive hydrogenation with hydrogen in the presence of Raney nickel under a pressure of 50 bar at a temperature between 20° and 50° C. The catalyst was then filtered off with suction and the filtrate was evaporated under reduced pressure. 20.4 g (95% of theory) of 2-(4-amino-phenoxy)-4,6-dimethylpyrimidine were obtained in the form of a solid substance.
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